Fluorescent brightener 49, (E)-

CAS No.: 92629-80-6

Cat. No.: VC18411214

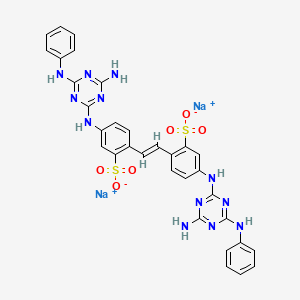

Molecular Formula: C32H26N12Na2O6S2

Molecular Weight: 784.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92629-80-6 |

|---|---|

| Molecular Formula | C32H26N12Na2O6S2 |

| Molecular Weight | 784.7 g/mol |

| IUPAC Name | disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |

| Standard InChI Key | XTYKHCPNKDNILW-YHPRVSEPSA-L |

| Isomeric SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fluorescent brightener 49, (E)- features a central trans-ethylene bridge (E-configuration) connecting two benzene rings, each substituted with sulfonate (-SO₃⁻) groups and triazine moieties. The IUPAC name, disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, reflects its complex structure . The compound’s fluorescence arises from its extended π-conjugation system, which facilitates UV absorption (340–400 nm) and emission in the blue region (420–480 nm) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₂₆N₁₂Na₂O₆S₂ | |

| Molecular Weight | 784.7 g/mol | |

| CAS Number | 92629-80-6 | |

| Solubility | Water-soluble (sulfonate groups) | |

| Fluorescence Peak | ~450 nm |

Spectroscopic Characteristics

Three-dimensional fluorescence profiling of structurally similar OBAs, such as OBA-C1 and OBA-P1, reveals concentration-dependent redshift phenomena and photodegradation under prolonged UV exposure . For instance, at higher concentrations, emission maxima shift to longer wavelengths (e.g., from 430 nm to 450 nm), a behavior likely shared by fluorescent brightener 49, (E)- due to its analogous stilbene backbone .

Synthesis and Industrial Applications

Industrial Use Cases

Fluorescent brightener 49, (E)- is predominantly employed in:

-

Textile Manufacturing: Compensating for natural fiber yellowing in cotton and polyester blends .

-

Paper Production: Improving brightness in high-quality printing papers.

-

Detergent Formulations: Enhancing the visual appeal of laundered fabrics (though less common due to regulatory scrutiny) .

Environmental and Toxicological Profile

Ecotoxicological Data

Limited studies on analogous stilbene-based OBAs provide insights into potential risks:

Table 2: Toxicity of Stilbene-Based Brighteners (Comparative Data)

| Compound | Acute Toxicity (EC₅₀, algae) | Chronic Toxicity (NOEC, algae) | Chronic Toxicity (NOEC, daphnia) |

|---|---|---|---|

| FWA-1 | 10–100 mg/L | 1–10 mg/L | 1–10 mg/L |

| OBA-C1 | >100 mg/L | >100 mg/L | 1–10 mg/L |

| Fluorescent B. 49 | Data unavailable | Data unavailable | Data unavailable |

Stilbene derivatives like FWA-1 exhibit moderate to high acute toxicity to aquatic organisms, with chronic effects observed at lower concentrations . The sulfonate groups in fluorescent brightener 49, (E)- may reduce bioavailability, but its persistence in water systems remains a concern .

Degradation and Persistence

No specific data exist for fluorescent brightener 49, (E)-, but related OBAs show limited biodegradability in standard tests (e.g., <20% degradation over 28 days) . Photodegradation under UV light is possible but generates unknown byproducts, necessitating advanced oxidation process (AOP) studies .

Recent Research and Future Directions

Photophysical Studies

Recent investigations into similar compounds highlight the role of substituents in tuning fluorescence efficiency. For example, electron-donating groups (e.g., -NH₂) on triazine rings enhance quantum yields, a property likely applicable to fluorescent brightener 49, (E)- . Time-resolved fluorescence spectroscopy could elucidate its excited-state dynamics.

Regulatory and Sustainability Challenges

The Danish Environmental Protection Agency emphasizes substituting OBAs with lower-toxicity alternatives, driven by stricter EU regulations (e.g., REACH) . Future research should prioritize:

-

Green Synthesis Routes: Enzymatic catalysis or solvent-free reactions to reduce waste.

-

Eco-Toxicogenomics: Assessing gene expression changes in exposed organisms.

-

Lifecycle Analysis: Quantifying environmental footprints from production to disposal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume